molecular formula C16H18N6 B11498255 N-butyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amine

N-butyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amine

Katalognummer: B11498255
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: AQWGAONOHAWRKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine is a complex organic compound that features an imidazole ring, a triazine ring, and a phenyl group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the imidazole and triazine rings makes it a versatile molecule with unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine typically involves the formation of the imidazole and triazine rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The triazine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group and other substituents can undergo substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas in the presence of a catalyst. Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-Butyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Aufgrund des Vorhandenseins des Imidazolrings wird es wegen seines Potenzials als antimikrobielles Mittel untersucht.

    Medizin: Angesichts der Bioaktivität von Triazinderivaten wird es auf sein Potenzial als Antikrebsmittel untersucht.

    Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren und Harzen, verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von N-Butyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amin beinhaltet seine Wechselwirkung mit biologischen Zielstrukturen wie Enzymen und Rezeptoren. Der Imidazolring kann mit Metallionen in Enzymen koordinieren und deren Aktivität möglicherweise hemmen. Der Triazinring kann mit Nukleinsäuren interagieren und zelluläre Prozesse beeinflussen.

Ähnliche Verbindungen:

    1-Butylimidazol: Ähnlich in der Struktur, aber ohne den Triazinring.

    2-Butyl-4-chlor-5-(hydroxymethyl)imidazol: Enthält einen ähnlichen Imidazolring, aber mit verschiedenen Substituenten.

    N-Butyl-4-(1H-imidazol-1-ylmethyl)benzamid: Ähnliche Imidazolfunktionalität, aber mit einer Benzamidgruppe anstelle eines Triazinrings.

Einzigartigkeit: N-Butyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amin ist einzigartig aufgrund der Kombination des Imidazol- und Triazinrings, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Dualität ermöglicht vielseitige Anwendungen und Interaktionen, die mit einfacheren Verbindungen nicht möglich sind.

Wirkmechanismus

The mechanism of action of N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby affecting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine is unique due to the combination of the imidazole and triazine rings along with the phenyl group

Eigenschaften

Molekularformel

C16H18N6

Molekulargewicht

294.35 g/mol

IUPAC-Name

N-butyl-4-imidazol-1-yl-6-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H18N6/c1-2-3-9-18-15-19-14(13-7-5-4-6-8-13)20-16(21-15)22-11-10-17-12-22/h4-8,10-12H,2-3,9H2,1H3,(H,18,19,20,21)

InChI-Schlüssel

AQWGAONOHAWRKJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=NC(=NC(=N1)C2=CC=CC=C2)N3C=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.